molecular formula C13H19ClN2O B12778926 2-(Butylamino)-3'-chloro-propionanilide CAS No. 84970-19-4

2-(Butylamino)-3'-chloro-propionanilide

Cat. No.: B12778926
CAS No.: 84970-19-4
M. Wt: 254.75 g/mol
InChI Key: ATKIUUQEGUYKRH-UHFFFAOYSA-N
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Description

2-(Butylamino)-3’-chloro-propionanilide is an organic compound that belongs to the class of anilides It is characterized by the presence of a butylamino group attached to the propionanilide structure, with a chlorine atom at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-3’-chloro-propionanilide typically involves the reaction of 3’-chloro-propionanilide with butylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

3’-chloro-propionanilide+butylamine2-(Butylamino)-3’-chloro-propionanilide\text{3'-chloro-propionanilide} + \text{butylamine} \rightarrow \text{2-(Butylamino)-3'-chloro-propionanilide} 3’-chloro-propionanilide+butylamine→2-(Butylamino)-3’-chloro-propionanilide

Industrial Production Methods

In an industrial setting, the production of 2-(Butylamino)-3’-chloro-propionanilide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-3’-chloro-propionanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom at the 3’ position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(Butylamino)-3’-chloro-propionanilide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-3’-chloro-propionanilide involves its interaction with specific molecular targets. The butylamino group can interact with biological receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Butylamino)ethanol: A secondary amine with a hydroxyl group.

    2-(Butylamino)cinchomeronic dinitrile: Known for its dual-state emission properties.

    N-Butyl-2-hydroxyethylamine: Used in the synthesis of various organic compounds.

Uniqueness

2-(Butylamino)-3’-chloro-propionanilide is unique due to the presence of both the butylamino group and the chlorine atom at the 3’ position. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

84970-19-4

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

2-(butylamino)-N-(3-chlorophenyl)propanamide

InChI

InChI=1S/C13H19ClN2O/c1-3-4-8-15-10(2)13(17)16-12-7-5-6-11(14)9-12/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,16,17)

InChI Key

ATKIUUQEGUYKRH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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